Stereospecific Potency: (S)-Sorbinil vs. (R)-Enantiomer in Vitro and in Vivo
Sorbinil's activity is highly stereospecific. The (S)-enantiomer (Sorbinil, CAS 68367-52-2) is 30 times more potent than the (R)-enantiomer in vitro and 100 times more potent in vivo [1]. In rat lens aldose reductase, the (S)-enantiomer showed a 45-fold IC50 advantage over the (R)-enantiomer, while in human placenta enzyme the difference was 20-fold (S > R) [2].
| Evidence Dimension | In vitro and in vivo inhibitory potency (stereoisomer comparison) |
|---|---|
| Target Compound Data | IC50 = 0.15 μmol/L (bovine lens); ED50 = 0.25 mg/kg po (rat sciatic nerve sorbitol) |
| Comparator Or Baseline | (R)-enantiomer: IC50 = 4.4 μmol/L; ED50 = 25 mg/kg po |
| Quantified Difference | 30-fold in vitro; 100-fold in vivo |
| Conditions | Bovine lens aldose reductase (in vitro); streptozotocin-diabetic rat model, sciatic nerve sorbitol accumulation (in vivo) |
Why This Matters
Procurement of the correct enantiomer is essential; racemic or incorrect stereoisomer material will yield drastically attenuated activity.
- [1] Sarges R. Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors. Metabolism. 1986 Apr;35(4 Suppl 1):101-4. doi:10.1016/0026-0495(86)90196-4 View Source
- [2] Stereospecific inhibition of aldose reductase. Documents Delivered. 2021. Citing IC50 differences in RLAR (45-fold) and HPAR (20-fold) for Sorbinil enantiomers. View Source
